5-(2-Hydroxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
5-(2-Hydroxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a dihydropyridine derivative characterized by a 2-hydroxybenzoyl group at position 5, a 3-methoxypropyl substituent at position 1, and a nitrile group at position 2. Its molecular formula is C₁₇H₁₇N₂O₄ (calculated molecular weight: 313.33 g/mol). The compound’s structure combines a hydrogen-bonding 2-hydroxybenzoyl moiety with a flexible 3-methoxypropyl chain, which may influence solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C17H16N2O4 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
5-(2-hydroxybenzoyl)-1-(3-methoxypropyl)-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C17H16N2O4/c1-23-8-4-7-19-11-13(9-12(10-18)17(19)22)16(21)14-5-2-3-6-15(14)20/h2-3,5-6,9,11,20H,4,7-8H2,1H3 |
InChI Key |
VIBACRXKIDPXLU-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C=C(C=C(C1=O)C#N)C(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Formation of the Dihydropyridine Core
The dihydropyridine core with a carbonitrile group at position 3 and an oxo group at position 2 is typically synthesized via condensation reactions involving β-ketoesters or β-diketones with appropriate nitrile-containing reagents. For example, the synthesis of related 4-oxo-1,4-dihydropyridine-3-carboxylic acid derivatives has been reported using:
- Dimethyl oxalate and methyl 2-(((2,2-dimethoxyethyl)amino)methylene)-4-methoxy-3-oxobutanoate.
- Lithium hydride-mediated cyclization in methanol at controlled temperatures (-25 to 40 °C).
- Subsequent hydrolysis and acidification steps to isolate the pyridine derivative as a solid product.
This method provides a robust framework to generate the dihydropyridine nucleus with high purity and yield.
N-Alkylation with 3-Methoxypropyl Group
The nitrogen atom at position 1 of the dihydropyridine ring is alkylated with 3-methoxypropyl halides (e.g., 3-methoxypropyl bromide or chloride) under basic conditions. This alkylation step is usually carried out in polar aprotic solvents such as DMF or DMSO, using bases like potassium carbonate or sodium hydride to deprotonate the nitrogen and facilitate nucleophilic substitution.
The reaction conditions are optimized to maximize the yield of the N-substituted product while minimizing over-alkylation or side reactions.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Dihydropyridine core synthesis | Dimethyl oxalate, methyl 2-(((2,2-dimethoxyethyl)amino)methylene)-4-methoxy-3-oxobutanoate, LiH in MeOH | -25 to 40 °C | 14 h | High | Controlled addition of LiH, temperature below 25 °C |
| Hydrolysis and acidification | LiOH in MeOH, followed by HCl aqueous quench | 0 to 5 °C | 1-3 h | High | Cooling required to control reaction exotherm |
| Acylation at 5-position | 2-Hydroxybenzoyl chloride, base (e.g., pyridine) | 0 to 25 °C | 2-6 h | Moderate to High | Mild conditions to preserve hydroxy group |
| N-Alkylation | 3-Methoxypropyl bromide, K2CO3, DMF or DMSO | Room temperature to 60 °C | 4-12 h | High | Polar aprotic solvent, inert atmosphere preferred |
Research Findings and Optimization Notes
- The use of lithium hydride in methanol for the cyclization step ensures a clean reaction with minimal side products.
- Temperature control during hydrolysis and acidification is critical to avoid decomposition of sensitive intermediates.
- Acylation reactions benefit from the use of dry solvents and exclusion of moisture to prevent hydrolysis of acyl chlorides.
- N-alkylation yields are improved by using excess base and slow addition of alkyl halide to minimize side reactions.
- Purification is typically achieved by crystallization from suitable solvents such as ethyl acetate or by column chromatography if needed.
- Thermal rearrangement studies on related dihydropyridine derivatives indicate that the compound is stable under moderate heating but can undergo rearrangement at elevated temperatures, which should be avoided during synthesis and storage.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents | Critical Parameters | Outcome |
|---|---|---|---|
| Core synthesis | Dimethyl oxalate, LiH, methyl 2-(((2,2-dimethoxyethyl)amino)methylene)-4-methoxy-3-oxobutanoate | Temp: -25 to 40 °C, 14 h | 1,2-Dihydropyridine-3-carbonitrile core |
| Hydrolysis & acidification | LiOH, HCl aqueous solution | Temp: 0-5 °C, 1-3 h | Hydrolyzed intermediate |
| Acylation | 2-Hydroxybenzoyl chloride, base | Temp: 0-25 °C, 2-6 h | 5-(2-Hydroxybenzoyl) substitution |
| N-Alkylation | 3-Methoxypropyl bromide, K2CO3, DMF/DMSO | Temp: RT-60 °C, 4-12 h | N-(3-Methoxypropyl) substitution |
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxybenzoyl group can be oxidized to form quinones.
Reduction: The carbonitrile group can be reduced to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Hydroxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxybenzoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The dihydropyridine ring can interact with receptors and ion channels, modulating their function.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The dihydropyridine core (2-oxo-1,2-dihydropyridine-3-carbonitrile) is conserved across analogs, but variations in substituents significantly alter physical and biological properties. Key analogs include:
Key Observations :
- Substituent Flexibility : The 3-methoxypropyl group in the target compound may enhance solubility compared to shorter chains (e.g., isopropyl) or rigid groups (e.g., cyclopropyl) due to increased hydrophilicity .
- Biological Activity : Analogs with electron-withdrawing groups (e.g., bromine in ) or thioxo moieties exhibit antimicrobial properties, suggesting the target compound could share similar applications .
Physicochemical Properties
- Melting Points : Analogs with rigid substituents (e.g., cyclopropyl) exhibit higher melting points (~243–246°C) compared to flexible chains (e.g., allyl: ~213–215°C) .
- Solubility : The 3-methoxypropyl group likely improves aqueous solubility relative to isopropyl or aromatic substituents due to ether oxygen hydrogen-bonding capacity.
Biological Activity
5-(2-Hydroxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known by its CAS number 731011-89-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial and anticancer properties, as well as insights from relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N2O4. The compound features a dihydropyridine core with hydroxyl and methoxy substituents, which may influence its biological activity.
Structural Information
| Property | Value |
|---|---|
| CAS Number | 731011-89-5 |
| Molecular Weight | 312.32 g/mol |
| IUPAC Name | This compound |
| Physical Form | Powder |
| Purity | ≥95% |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of related structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The structure-dependent nature of these compounds suggests that modifications can enhance their efficacy against resistant strains .
Case Study: Antimicrobial Screening
In a screening study involving various derivatives, compounds exhibited activity against multidrug-resistant pathogens. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method, revealing promising results for certain derivatives with similar functional groups .
Anticancer Activity
The anticancer properties of related compounds have been explored in several research studies. For example, compounds containing a benzimidazole core have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 human lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Research Findings on Anticancer Activity
A recent study assessed the anticancer effects of derivatives similar to this compound. The results indicated that specific substitutions at the aromatic ring could enhance cytotoxicity while maintaining selectivity towards cancer cells over normal cells .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. faecalis | Significant antimicrobial activity against resistant strains |
| Anticancer | A549 lung cancer cells | Induction of apoptosis; cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
